molecular formula C24H29N7O2 B2359484 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine CAS No. 1251627-89-0

4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2359484
CAS No.: 1251627-89-0
M. Wt: 447.543
InChI Key: NRCCPIBYIRRHNM-UHFFFAOYSA-N
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Description

4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a methoxyphenyl group, a piperazino group, a piperidino group, and an imidazolyl group, making it an interesting subject for scientific research.

Scientific Research Applications

Chemistry

In chemistry, 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to bind to specific targets makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Mode of Action

The compound interacts with AChE, inhibiting its activity and thus preventing the breakdown of acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This can have downstream effects on various physiological processes, including memory and cognition, muscle contraction, and heart rate .

Pharmacokinetics

The compound was administered at doses of 3 and 5 mg/kg for 6 weeks in an in vivo study .

Result of Action

The compound’s action results in enhanced cholinergic neurotransmission due to increased acetylcholine levels . In an in vivo study, treatment with the compound improved short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuated the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in a water maze test and a decrease in AChE activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound’s efficacy was demonstrated in an in vivo study, suggesting that it can exert its effects in a complex biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxyphenyl and piperazino intermediates, followed by their coupling with the piperidino and imidazolyl groups under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of new functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. Its structure provides opportunities for the development of new compounds with enhanced properties and functionalities.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c1-33-21-8-4-3-7-20(21)28-11-13-30(14-12-28)24(32)19-16-31(18-27-19)23-15-22(25-17-26-23)29-9-5-2-6-10-29/h3-4,7-8,15-18H,2,5-6,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCCPIBYIRRHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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